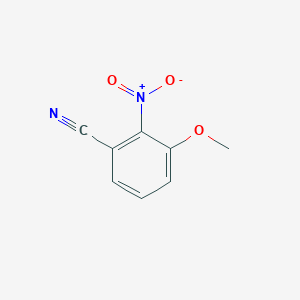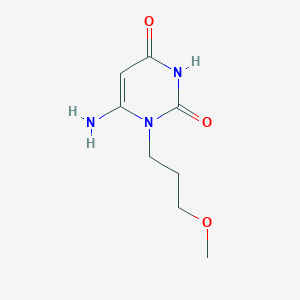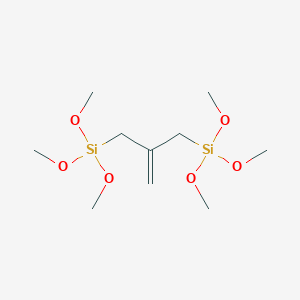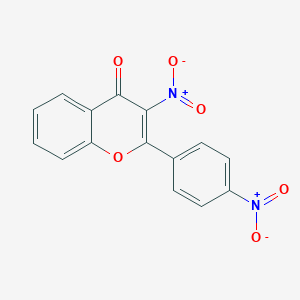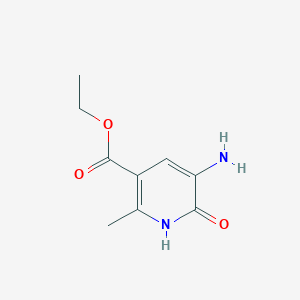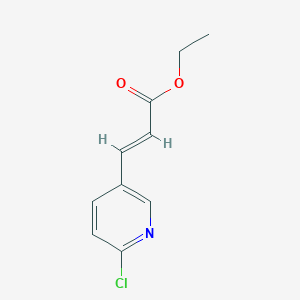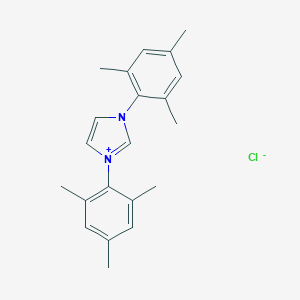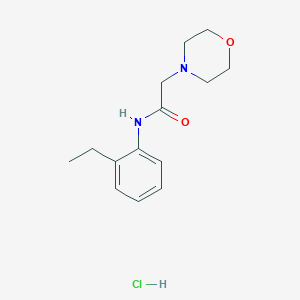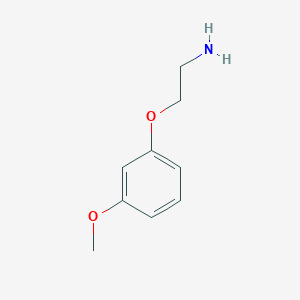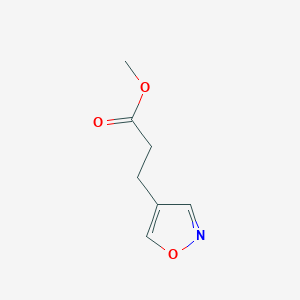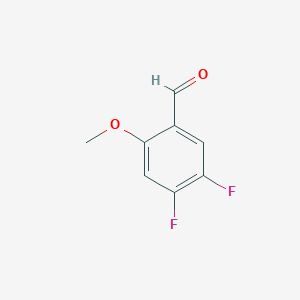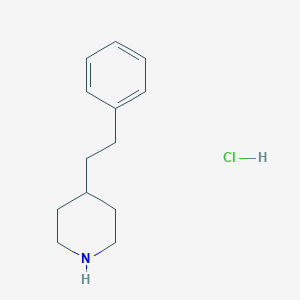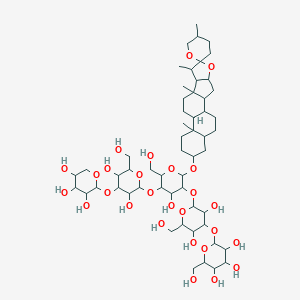![molecular formula C9H15NO2 B136522 (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one CAS No. 154475-73-7](/img/structure/B136522.png)
(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one, also known as oxazolidinone, is a chemical compound with potential applications in scientific research. This compound belongs to a class of molecules known as heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in their rings. Oxazolidinones have been the subject of intense research due to their unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Specifically, these compounds bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and halting the translation process.
Biochemische Und Physiologische Effekte
Oxazolidinones have been shown to have a variety of biochemical and physiological effects. These compounds have been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making them useful in the treatment of bacterial infections. Additionally, (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees have been shown to have antiviral and antifungal properties, making them potential candidates for the development of new antiviral and antifungal drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees in lab experiments is their broad-spectrum activity against a variety of bacterial, viral, and fungal pathogens. Additionally, these compounds have been shown to have low toxicity and minimal side effects, making them safe for use in both in vitro and in vivo experiments. However, one of the main limitations of using (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees in lab experiments is their high cost, which can limit their use in large-scale studies.
Zukünftige Richtungen
There are many potential future directions for research involving (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees. One area of research could focus on the development of new (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onee derivatives with improved activity against specific bacterial, viral, or fungal pathogens. Additionally, research could focus on the development of new delivery methods for (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees, such as nanoparticles or liposomes, to improve their efficacy and reduce their toxicity. Finally, research could focus on the development of new diagnostic tools for the detection of bacterial, viral, or fungal infections that could be treated with (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees.
Synthesemethoden
Oxazolidinones can be synthesized through a variety of methods, including condensation reactions between primary amines and α-hydroxyketones, cyclization reactions of β-amino alcohols, and ring-closing metathesis reactions. One of the most common methods of synthesizing (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees is through the condensation of α-amino alcohols with carboxylic acids or their derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazolidinones have been the subject of extensive research due to their potential applications in various scientific fields. These compounds have been shown to exhibit antibacterial, antiviral, antifungal, and antitumor properties, making them useful in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
154475-73-7 |
|---|---|
Produktname |
(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-8-6-10(7(2)3)9(11)12-8/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m1/s1 |
InChI-Schlüssel |
VSHLPFDCSIMKJZ-WTSVBCDHSA-N |
Isomerische SMILES |
C/C=C/[C@@H]1CN(C(=O)O1)C(C)C |
SMILES |
CC=CC1CN(C(=O)O1)C(C)C |
Kanonische SMILES |
CC=CC1CN(C(=O)O1)C(C)C |
Synonyme |
2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[R-(E)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



